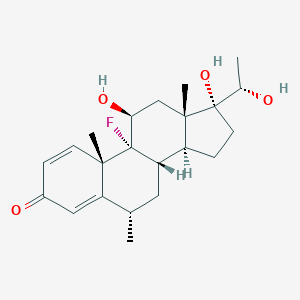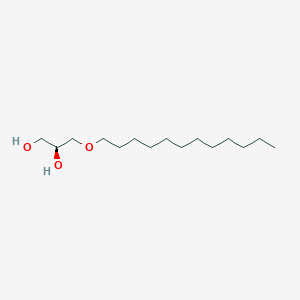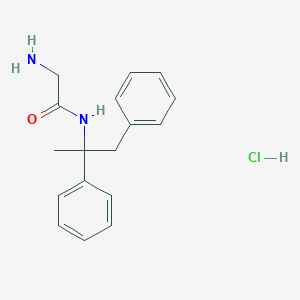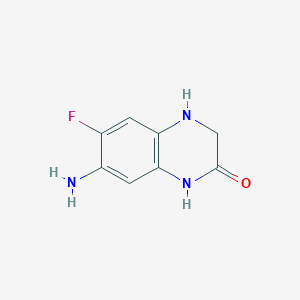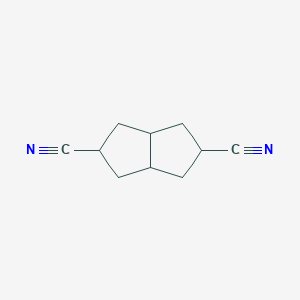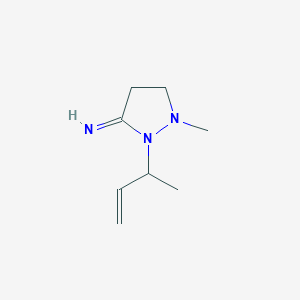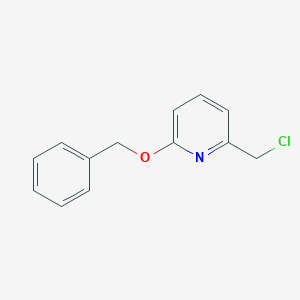
2-(Benzyloxy)-6-(chloromethyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Benzyloxy)-6-(chloromethyl)pyridine, also known as BCP, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. BCP is a heterocyclic compound that consists of a pyridine ring with a benzyl ether and a chloromethyl substituent. This compound has been found to possess a wide range of biological activities, making it a promising candidate for various research studies.
Wirkmechanismus
The mechanism of action of 2-(Benzyloxy)-6-(chloromethyl)pyridine is still not fully understood, but it is believed to involve the inhibition of key enzymes and proteins in the body. 2-(Benzyloxy)-6-(chloromethyl)pyridine has been found to inhibit the activity of the protein kinase C (PKC) family, which is involved in the regulation of cell growth and proliferation. 2-(Benzyloxy)-6-(chloromethyl)pyridine has also been found to inhibit the activity of the fungal enzyme chitin synthase, which is responsible for the synthesis of chitin, a key component of the fungal cell wall.
Biochemische Und Physiologische Effekte
2-(Benzyloxy)-6-(chloromethyl)pyridine has been found to have a wide range of biochemical and physiological effects, which make it a promising candidate for various research studies. 2-(Benzyloxy)-6-(chloromethyl)pyridine has been reported to induce apoptosis, or programmed cell death, in cancer cells, making it a potential anticancer agent. 2-(Benzyloxy)-6-(chloromethyl)pyridine has also been found to inhibit the growth of various fungi and bacteria, making it a potential antifungal and antibacterial agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(Benzyloxy)-6-(chloromethyl)pyridine in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one of the limitations of using 2-(Benzyloxy)-6-(chloromethyl)pyridine is its relatively high cost, which can limit its use in large-scale experiments. Additionally, the toxicity of 2-(Benzyloxy)-6-(chloromethyl)pyridine at high concentrations can also be a limitation for some experiments.
Zukünftige Richtungen
There are several future directions for research on 2-(Benzyloxy)-6-(chloromethyl)pyridine, including the development of new drugs based on its biological activities. 2-(Benzyloxy)-6-(chloromethyl)pyridine has been found to have promising anticancer, antifungal, and antibacterial properties, making it a potential candidate for the development of new drugs in these areas. Additionally, further research is needed to fully understand the mechanism of action of 2-(Benzyloxy)-6-(chloromethyl)pyridine and its potential applications in other areas of research.
Wissenschaftliche Forschungsanwendungen
2-(Benzyloxy)-6-(chloromethyl)pyridine has been extensively studied for its potential applications in various scientific fields. One of the most significant areas of research is in the field of medicinal chemistry, where 2-(Benzyloxy)-6-(chloromethyl)pyridine has been found to possess a wide range of biological activities. 2-(Benzyloxy)-6-(chloromethyl)pyridine has been reported to have anticancer, antifungal, and antibacterial properties, making it a promising candidate for the development of new drugs.
Eigenschaften
CAS-Nummer |
123926-27-2 |
|---|---|
Produktname |
2-(Benzyloxy)-6-(chloromethyl)pyridine |
Molekularformel |
C13H12ClNO |
Molekulargewicht |
233.69 g/mol |
IUPAC-Name |
2-(chloromethyl)-6-phenylmethoxypyridine |
InChI |
InChI=1S/C13H12ClNO/c14-9-12-7-4-8-13(15-12)16-10-11-5-2-1-3-6-11/h1-8H,9-10H2 |
InChI-Schlüssel |
BTLWFHKLUNCRQJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=N2)CCl |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=N2)CCl |
Synonyme |
2-(BENZYLOXY)-6-(CHLOROMETHYL)PYRIDINE |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2R,3R,4R,5R)-2-(6-Aminopurin-9-yl)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-hydroxyoxolan-3-yl] 4-methylbenzenesulfonate](/img/structure/B55341.png)
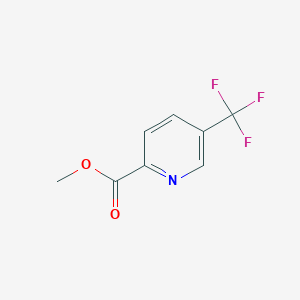
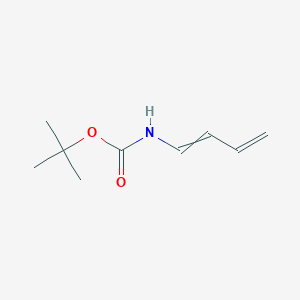
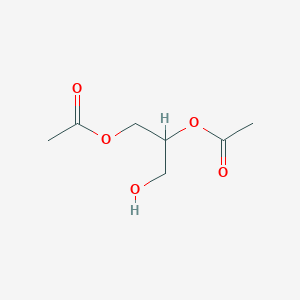
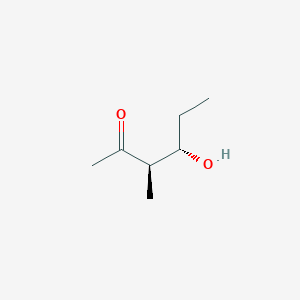
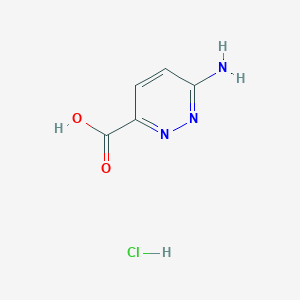
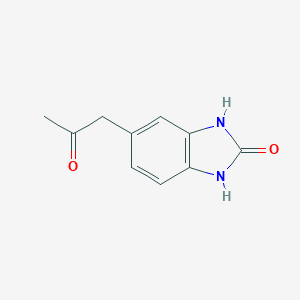
![2-[3-Cyano-4-[4-(dibutylamino)phenyl]-5-oxopyrrol-2-ylidene]propanedinitrile](/img/structure/B55356.png)
